1-(2-fluorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one
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Overview
Description
1-(2-fluorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic compound that features a fluorophenyl group, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Furan-2-yl Prop-2-enoyl Intermediate: This step involves the formation of a furan ring, which can be achieved through the Paal-Knorr synthesis. The furan ring is then functionalized with a prop-2-enoyl group via a Wittig reaction.
Piperazine Coupling: The furan-2-yl prop-2-enoyl intermediate is then coupled with piperazine under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final step involves the coupling of the fluorophenyl intermediate with the piperazine-furan intermediate, often using a carbonylation reaction facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The prop-2-enoyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is not fully understood but is believed to involve:
Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: The compound may modulate pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-bromophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2-fluorophenyl)-4-({4-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its chlorinated or brominated analogs. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, potentially leading to more effective pharmaceutical agents.
Properties
Molecular Formula |
C22H22FN3O4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H22FN3O4/c23-18-5-1-2-6-19(18)26-15-16(14-21(26)28)22(29)25-11-9-24(10-12-25)20(27)8-7-17-4-3-13-30-17/h1-8,13,16H,9-12,14-15H2/b8-7+ |
InChI Key |
FSBYEZSUTQFUEN-BQYQJAHWSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CO2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CO2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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